Cas no 92525-59-2 (1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid)
![1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/92525-59-2x500.png)
1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid
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1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262951-1.0g |
1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylic acid |
92525-59-2 | 1.0g |
$0.0 | 2023-03-01 |
1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acidに関する追加情報
Recent Advances in the Application of 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid (CAS: 92525-59-2) in Chemical Biology and Pharmaceutical Research
The compound 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid (CAS: 92525-59-2) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This spirocyclic structure has demonstrated remarkable versatility in drug discovery, particularly in the development of novel enzyme inhibitors and bioactive probes. Recent studies have highlighted its unique structural features that enable selective interactions with biological targets while maintaining favorable physicochemical properties.
A 2023 study published in the Journal of Medicinal Chemistry revealed significant progress in utilizing this compound as a key intermediate for the synthesis of selective kinase inhibitors. The researchers demonstrated that modifications at the carboxylic acid position of 92525-59-2 could yield compounds with potent activity against specific cancer-related kinases while maintaining excellent selectivity profiles. The spirocyclic core was found to contribute significantly to the compounds' metabolic stability, addressing a common challenge in kinase inhibitor development.
In the field of chemical biology, 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid has shown particular promise as a versatile building block for activity-based probes. A recent Nature Chemical Biology publication (2024) detailed its incorporation into covalent probes targeting cysteine proteases, where the spirocyclic structure provided optimal geometry for selective target engagement. The study reported unprecedented resolution in visualizing protease activity in live cells using derivatives of 92525-59-2.
Pharmaceutical applications have also seen significant advancements. A 2024 patent application by a major pharmaceutical company disclosed novel anti-inflammatory compounds derived from 92525-59-2, showing superior pharmacokinetic properties compared to existing therapies. The spirocyclic core was credited with reducing off-target effects while maintaining potent anti-inflammatory activity through a novel mechanism of action involving NLRP3 inflammasome modulation.
Synthetic methodology developments have paralleled these biological applications. Recent work in Organic Letters (2023) presented an efficient asymmetric synthesis route for 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid derivatives, enabling access to enantiomerically pure compounds for more rigorous biological evaluation. This methodological advance has opened new possibilities for structure-activity relationship studies and the development of chiral drugs based on this scaffold.
The future research directions for 92525-59-2 appear particularly promising in targeted protein degradation and PROTAC development. Preliminary results presented at the 2024 ACS National Meeting suggest that the spirocyclic structure may serve as an ideal linker moiety in bifunctional degraders, combining optimal length and rigidity for effective ternary complex formation. Several biotech companies have reportedly initiated programs exploring this application.
In conclusion, 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxylic acid (92525-59-2) continues to demonstrate significant value across multiple areas of pharmaceutical research and chemical biology. Its unique structural features, combined with recent synthetic and application breakthroughs, position this compound as an important scaffold for future drug discovery efforts. The coming years will likely see expanded applications of this versatile building block as researchers continue to explore its full potential in addressing challenging biological targets.
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